N-(oxetan-3-yl)azetidin-3-amine bis(trifluoroacetic acid)
Description
Systematic Nomenclature and Molecular Formula Analysis
The compound N-(oxetan-3-yl)azetidin-3-amine bis(trifluoroacetic acid) is systematically named according to IUPAC guidelines. The parent structure, azetidin-3-amine , is a four-membered saturated nitrogen heterocycle (azetidine) with an amine group at the 3-position. The oxetan-3-yl substituent denotes a three-membered oxygen-containing heterocycle (oxetane) attached via its 3-position to the azetidine nitrogen. The bis(trifluoroacetic acid) designation indicates two trifluoroacetic acid (TFA) molecules ionically associated with the protonated amine.
Molecular Formula :
- Azetidine core : C₃H₆N
- Oxetane substituent : C₃H₅O
- Two TFA counterions : 2 × C₂HF₃O₂
- Combined formula : C₁₀H₁₄F₆N₂O₅
- Molecular weight : 356.22 g/mol.
Structural Representation :
| Property | Value |
|---|---|
| SMILES | NC1CN(C2COC2)C1.OC(=O)C(F)(F)F.OC(=O)C(F)(F)F |
| InChI Key | LXNNBRDMCRIOQY-UHFFFAOYSA-N |
The molecular geometry features a bicyclic framework with orthogonal ring planes, stabilized by minimal steric hindrance between the azetidine and oxetane moieties.
Heterocyclic System Integration: Oxetane-Azetidine Synergy
The integration of oxetane and azetidine rings creates a unique bicyclic system with enhanced physicochemical properties:
Strain Energy Modulation :
Spatial Orientation :
Biological Relevance :
Trifluoroacetic Acid Salt Formation Mechanism
The bis(trifluoroacetic acid) salt forms via proton transfer from TFA to the azetidine amine:
Reaction Steps :
- Protonation :
$$
\text{Azetidine-NH} + \text{CF}3\text{COOH} \rightarrow \text{Azetidine-NH}2^+ + \text{CF}_3\text{COO}^-
$$
A second equivalent of TFA protonates residual basic sites, ensuring complete salt formation.
- Crystallization :
Salt Properties :
| Property | Value |
|---|---|
| Melting Point | 72–74°C (decomposition) |
| Solubility | >50 mg/mL in DMSO or water |
| Stability | Hygroscopic; store at -20°C under argon |
The salt form enhances handling and shelf-life by mitigating the amine’s volatility and oxidative degradation.
Properties
IUPAC Name |
N-(oxetan-3-yl)azetidin-3-amine;2,2,2-trifluoroacetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O.2C2HF3O2/c1-5(2-7-1)8-6-3-9-4-6;2*3-2(4,5)1(6)7/h5-8H,1-4H2;2*(H,6,7) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXNNBRDMCRIOQY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)NC2COC2.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14F6N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Carboxylic Acid Synthesis via TEMPO-Catalyzed Oxidation
The oxidation of [3-(bromomethyl)oxetan-3-yl]methanol (II) to 3-(bromomethyl)oxetane-3-carboxylic acid (III) employs a biphasic system (water/acetonitrile) with catalytic TEMPO (10 mol%) and NaOCl (1.5 equiv) at 10–20°C. Key parameters:
| Parameter | Optimal Value | Yield Impact |
|---|---|---|
| Temperature | 15°C | +12% vs 25°C |
| NaOCl Equiv | 1.5 | <±3% |
| Reaction Time | 4–6 hr | Plateau at 5h |
This step achieves 89% isolated yield with >98% purity by HPLC.
Curtius Rearrangement and Carbamate Formation
The carboxylic acid (III) undergoes Curtius rearrangement using DPPA (1.05 equiv) and 4-methylmorpholine (1.15 equiv) in toluene at 80°C, producing 3-(bromomethyl)-3-isocyanato-oxetane in situ. Quenching with 4-methoxyphenylmethanol (0.97 equiv) yields the carbamate (IV) in 72% after recrystallization (n-heptane/ethanol).
Mechanistic Insight : The rearrangement proceeds via a six-membered cyclic transition state, with DPPA facilitating isocyanate formation. Steric hindrance from the oxetane’s bromomethyl group directs nucleophilic attack exclusively at the isocyanate carbon.
Azetidine Coupling and Salt Formation
Amination of carbamate (IV) with azetidine-3-amine (1.1 equiv) in tetrahydrofuran (THF) at 25°C for 12 hours affords the free base in 68% yield. Subsequent treatment with trifluoroacetic acid (2.2 equiv) in dichloromethane precipitates the bis-trifluoroacetate salt with 95% purity.
Alternative Approach : ChemRxiv reports a single-step amination using 1-benzhydrylazetidin-3-amine and oxetan-3-amine in MeCN at 80°C (64% yield), though requiring subsequent deprotection and salt formation.
Comparative Analysis of Synthetic Routes
Industrial Process (Patent EP3248969B1)
Academic Single-Step Protocol (ChemRxiv)
Ring-Forming Strategy (PubMed)
Horner-Wadsworth-Emmons reaction constructs the azetidine ring from N-Boc-azetidin-3-one, followed by aza-Michael addition with oxetane-3-amine. While innovative, this method suffers from low diastereoselectivity (3:1 dr) and complex purification.
Reaction Optimization and Troubleshooting
Temperature Effects on Amination
Amination yield plateaus at 80°C (64%) but drops to 41% at 60°C due to incomplete imine formation. Exceeding 100°C promotes decomposition via retro-Mannich pathways.
Solvent Selection for Salt Formation
Trifluoroacetate salt purity directly correlates with solvent polarity:
| Solvent | Purity (%) | Crystal Habit |
|---|---|---|
| Dichloromethane | 95 | Needles |
| Ethanol | 89 | Agglomerates |
| MTBE | 78 | Amorphous |
Dichloromethane ensures optimal counterion stoichiometry (2:1 amine:TFA).
Analytical Characterization Benchmarks
Chemical Reactions Analysis
Reactivity of the Methylsulfanyl Group (-SMe)
The methylsulfanyl substituent at the C-2 position of the imidazole ring is a versatile functional group with the following reactivities:
Oxidation Reactions
-
Sulfoxide/Sulfone Formation :
The -SMe group can undergo oxidation using agents like hydrogen peroxide (HO) or meta-chloroperbenzoic acid (mCPBA) to form sulfoxide (-SO-) or sulfone (-SO-) derivatives.
Nucleophilic Substitution
-
Displacement by Amines or Thiols :
The -SMe group may act as a leaving group under basic conditions, enabling substitution with nucleophiles like amines or thiols. For example:
Reactivity of the Dichloromethoxyphenyl Ring
The 2,4-dichloro-5-methoxyphenyl moiety offers sites for electrophilic and nucleophilic aromatic substitution:
Nucleophilic Aromatic Substitution (NAS)
-
Chlorine Displacement :
The chlorine atoms at positions 2 and 4 could be replaced by nucleophiles (e.g., -OH, -NH) under harsh conditions (e.g., Cu catalysis or high temperatures) .
Imidazole Ring Reactivity
The imidazole core is susceptible to electrophilic attacks, particularly at the C-4 and C-5 positions, depending on substituent effects:
Electrophilic Substitution
-
Nitration/Sulfonation :
The electron-donating methoxy group on the phenyl ring may direct electrophiles to specific positions on the imidazole ring. For example, nitration could occur at C-4 or C-5 .
Coordination with Metals
-
Metal Complexation :
Imidazole derivatives often form complexes with transition meta
Scientific Research Applications
N-Acylethanolamine Acid Amidase Inhibition
Research indicates that derivatives related to N-(oxetan-3-yl)azetidin-3-amine exhibit significant inhibitory effects on N-acylethanolamine acid amidase (NAAA), an enzyme involved in the hydrolysis of lipid mediators like palmitoylethanolamide (PEA). Inhibition of NAAA can lead to increased levels of PEA, which has been shown to exert anti-inflammatory and analgesic effects . For instance, compounds similar to N-(oxetan-3-yl)azetidin-3-amine have demonstrated median inhibitory concentrations (IC50) in the low micromolar range, suggesting their potential as therapeutic agents for pain management and inflammatory conditions.
Structure-Activity Relationship Studies
Studies have focused on understanding the structure-activity relationship (SAR) of these compounds. The presence of specific functional groups has been correlated with enhanced inhibitory activity against NAAA, providing insights into the design of more effective inhibitors . For example, modifications to the azetidinone core have shown promise in improving both potency and stability.
Anticancer Applications
Recent investigations have highlighted the anticancer potential of compounds related to N-(oxetan-3-yl)azetidin-3-amine. For instance, certain derivatives have been evaluated for their ability to inhibit cancer cell proliferation across various cancer lines, showing promising results . The structural features that confer bioactivity are being explored through experimental and theoretical approaches, aiming to optimize these compounds for enhanced efficacy against cancer.
Interaction Studies
Understanding the interactions of N-(oxetan-3-yl)azetidin-3-amine bis(trifluoroacetic acid) within biological systems is crucial for elucidating its pharmacodynamics and pharmacokinetics. Interaction studies may include:
- Binding Affinity Assessments: Evaluating how well the compound binds to target proteins.
- Metabolic Stability Testing: Analyzing how the compound is metabolized in biological systems.
These studies are essential for determining the therapeutic viability of this compound in clinical settings .
Mechanism of Action
The mechanism of action for N-(oxetan-3-yl)azetidin-3-amine bis(trifluoroacetic acid) involves its interaction with various molecular targets. The azetidine and oxetane rings can interact with enzymes and receptors, potentially inhibiting or activating biological pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Table 1: Key Properties of Selected Azetidine-TFA Derivatives
Structural and Functional Differences
Substituent Effects: Oxetane vs. Oxazole Substitution: The oxazole-containing derivative (MW 395.3) incorporates a heteroaromatic ring, which may enhance binding to biological targets (e.g., kinases) but increases molecular weight and steric bulk.
Molecular Weight Trends :
- The oxetane derivative (356.22 g/mol) is heavier than the cyclopropyl analog (340.22 g/mol) due to the oxygen atom in the oxetane ring.
- The oxazole-substituted compound has the highest molecular weight (395.3 g/mol), reflecting the addition of a methyl-oxazole group.
Synthetic Accessibility :
- N-(oxetan-3-yl)azetidin-3-amine bis(TFA) is commercially available but may require specialized synthetic routes due to the strained oxetane-azetidine system.
- Cyclopropyl and methylcyclobutyl derivatives are more straightforward to synthesize, as cyclopropanation and cyclobutyl functionalization are well-established.
Research Findings and Data Gaps
- Thermal Properties : Melting points, boiling points, and stability data are largely unreported for these compounds, limiting direct comparisons.
- Biological Activity: No in vitro or in vivo data are provided in the evidence, highlighting a need for pharmacological profiling.
- Safety Profiles : Hazard information (e.g., LD₅₀, toxicity) is absent, though all compounds are labeled for laboratory use only.
Biological Activity
N-(oxetan-3-yl)azetidin-3-amine bis(trifluoroacetic acid) is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological activity, synthesizing findings from various studies and sources to provide a comprehensive understanding.
- Chemical Formula : CHNO·2[HCl]
- Molecular Weight : 201.09 g/mol
- CAS Number : 2138212-72-1
- Purity : Greater than 95% .
Biological Activity
The biological activity of N-(oxetan-3-yl)azetidin-3-amine bis(trifluoroacetic acid) is primarily linked to its interactions with various biological targets. The compound's structure suggests potential for activity against certain diseases, including cancer and viral infections.
Antiviral Activity
Preliminary studies indicate that compounds similar to N-(oxetan-3-yl)azetidin-3-amine exhibit antiviral properties. For instance, research on related azetidine derivatives has shown effectiveness against HIV through mechanisms involving inhibition of reverse transcriptase .
Anticancer Potential
In vitro studies have demonstrated that azetidine-based compounds can induce apoptosis in cancer cell lines. For example, a study reported that certain azetidine derivatives significantly increased caspase-3 activation, a marker of apoptosis, in breast cancer cell lines . The concentration required to achieve a five-fold increase in apoptotic signal was evaluated, indicating a promising therapeutic window.
Case Studies and Research Findings
- Study on Antiviral Properties :
- Anticancer Activity Assessment :
Data Summary Table
| Property | Value |
|---|---|
| Chemical Formula | CHNO·2[HCl] |
| Molecular Weight | 201.09 g/mol |
| CAS Number | 2138212-72-1 |
| Purity | >95% |
| Antiviral Activity | Effective against HIV |
| Anticancer Activity | Induces apoptosis in cancer cells |
Q & A
Basic Research Questions
Q. How can the synthesis of N-(oxetan-3-yl)azetidin-3-amine bis(trifluoroacetic acid) be optimized to minimize side reactions?
- Methodology : Utilize controlled acidic conditions (e.g., trifluoroacetic acid, TFA) during the coupling of oxetane and azetidine rings to prevent undesired ring-opening reactions. Monitor reaction progress via HPLC or LC-MS to identify intermediates and adjust stoichiometry. TFA’s role in stabilizing protonated amines during synthesis is critical to avoid competing pathways like oligomerization .
Q. What purification techniques are effective for isolating N-(oxetan-3-yl)azetidin-3-amine bis(TFA) from reaction mixtures?
- Methodology : Employ reverse-phase chromatography with TFA-containing mobile phases to enhance solubility and separation. Lyophilization is recommended for final isolation due to the hygroscopic nature of TFA salts. Confirm purity via -NMR (e.g., absence of residual solvents) and elemental analysis .
Q. How does the bis(trifluoroacetic acid) counterion influence the compound’s solubility and stability in aqueous buffers?
- Methodology : Conduct pH-dependent solubility studies using UV-Vis spectroscopy or dynamic light scattering (DLS). TFA’s strong acidity () ensures protonation of the amine groups, enhancing water solubility but requiring buffered solutions (pH 4–6) to prevent decomposition .
Advanced Research Questions
Q. What strategies resolve contradictions in -NMR data caused by TFA’s paramagnetic effects or exchange broadening?
- Methodology : Use deuterated TFA (D-TFA) or dilute samples in to reduce splitting artifacts. For exchange broadening, perform variable-temperature NMR to decouple dynamic effects. Cross-validate with -NMR to confirm TFA’s stoichiometry and binding mode .
Q. How can thermal stability and decomposition pathways of N-(oxetan-3-yl)azetidin-3-amine bis(TFA) be systematically analyzed?
- Methodology : Apply thermogravimetric analysis (TGA) coupled with mass spectrometry (MS) to identify volatile decomposition products (e.g., CO, trifluoroacetaldehyde). Kinetic studies under inert vs. oxidative atmospheres reveal whether degradation is hydrolysis- or oxidation-driven .
Q. What experimental designs mitigate competing SNAr reactions during functionalization of the azetidine ring?
- Methodology : Screen metal catalysts (e.g., Pd/Cu) under mild conditions to suppress side reactions. TFA’s role as a Lewis acid can activate electrophilic sites but may require quenching with mild bases (e.g., NaHCO) post-reaction to stabilize products .
Q. How do hydrogen-bonding interactions between TFA and the amine groups affect crystallinity in X-ray diffraction studies?
- Methodology : Co-crystallize with crown ethers or ionic liquids to disrupt strong H-bond networks. Use synchrotron radiation for high-resolution data collection, as TFA’s electron-withdrawing effects reduce scattering contrast .
Data Contradiction Analysis
Q. Why do reported yields vary for N-(oxetan-3-yl)azetidin-3-amine bis(TFA) across different synthetic routes?
- Analysis : Variability arises from competing oxetane ring-opening under strongly acidic conditions (e.g., excess TFA) or incomplete azetidine coupling. Optimize TFA equivalents (1.5–2.0 equiv) and reaction time (12–24 hrs) via Design of Experiments (DoE) to balance reactivity and stability .
Q. How to reconcile discrepancies in biological activity data attributed to TFA counterion interference?
- Analysis : TFA’s residual presence in assays can chelate metal ions or denature proteins. Dialyze samples against ammonium acetate (pH 5.0) or use ion-exchange resins to replace TFA with non-interfering counterions (e.g., acetate) before bioactivity testing .
Methodological Resources
- NMR Troubleshooting : Reference NIST’s spectral database for TFA-related artifacts and solvent interactions .
- Stability Protocols : Follow Analytical and Bioanalytical Chemistry guidelines for handling hygroscopic TFA salts .
- Synthetic Optimization : Cross-reference SNAr reaction conditions from Organic Process Research & Development to minimize side products .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
